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Compound of Interest

Compound Name: D-Erythrose-1-13C

Cat. No.: B118254 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

structural elucidation and quantification of carbohydrates. This document provides a detailed

protocol for the analysis of D-Erythrose specifically labeled with Carbon-13 at the C1 position

(D-Erythrose-1-13C). The use of a 13C-labeled compound significantly enhances the signal-

to-noise ratio for the labeled carbon, facilitating quantitative analysis and the study of its

chemical environment. D-Erythrose, a four-carbon aldose, exists in solution as an equilibrium of

several tautomers, including furanose and pyranose cyclic forms, as well as the open-chain

aldehyde and its hydrate. Quantitative 13C NMR allows for the precise determination of the

relative concentrations of these forms.

Quantitative Data Summary
In aqueous solution, D-Erythrose-1-13C exists as a mixture of tautomers. The following table

summarizes the key quantitative NMR data for the major forms. Chemical shifts are referenced

to an external standard.
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Tautomer Carbon
Chemical Shift
(ppm)

¹J(C,H) (Hz)

α-Erythrofuranose C1 ~95.5 ~170

β-Erythrofuranose C1 ~95.2 ~160

Hydrate C1 ~90.5 Not Applicable

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent, temperature, and pH. The values presented are typical for aqueous solutions at room

temperature. The ¹J(C,H) coupling constants are estimates based on typical values for

anomeric carbons in furanose rings, with α-anomers generally having a larger coupling

constant than β-anomers.

Experimental Protocol
This protocol outlines the necessary steps for preparing a sample of D-Erythrose-1-13C and

acquiring a quantitative 13C NMR spectrum.

1. Sample Preparation

Materials:

D-Erythrose-1-13C (10-50 mg)

Deuterium oxide (D₂O, 99.9 atom % D)

High-quality 5 mm NMR tubes

Internal standard (optional, e.g., DSS, TMSP)

Paramagnetic relaxation agent (optional, e.g., Cr(acac)₃)

Procedure:

Accurately weigh 10-50 mg of D-Erythrose-1-13C and transfer it to a clean, dry vial.

Add 0.6-0.7 mL of D₂O to the vial.
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Gently vortex or shake the vial until the sample is completely dissolved.

If an internal standard is required for absolute quantification, add a known concentration.

For quantitative analysis where long relaxation delays are a concern, a paramagnetic

relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added to a final

concentration of approximately 10-20 mM to shorten the T1 relaxation times of the carbon

nuclei.[1]

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a

clean 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

2. NMR Data Acquisition

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Software: Standard NMR acquisition software (e.g., TopSpin, VnmrJ).

Key Acquisition Parameters for Quantitative Analysis:

Experiment: 1D 13C NMR with inverse-gated proton decoupling. This pulse sequence

ensures that the proton decoupler is on only during the acquisition of the FID, suppressing

C-H coupling while minimizing the Nuclear Overhauser Effect (NOE), which can lead to

inaccurate quantification.

Pulse Angle: 30-45°. A smaller flip angle allows for a shorter relaxation delay.

Relaxation Delay (d1): This is a critical parameter for quantitative NMR. The delay should

be at least 5 times the longest T1 relaxation time of the carbons being quantified to ensure

full relaxation. For 13C-labeled sugars, T1 values can be several seconds. If a relaxation

agent is not used, a d1 of 30-60 seconds may be necessary. If a relaxation agent is used,

d1 can be significantly shorter (e.g., 2-5 seconds).

Acquisition Time (aq): Typically 1-2 seconds.
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Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio for the signals of

interest. This will depend on the sample concentration and the isotopic enrichment.

Temperature: Maintain a constant temperature, e.g., 298 K (25 °C), as chemical shifts of

carbohydrates are sensitive to temperature changes.

3. Data Processing

Software: Standard NMR processing software (e.g., TopSpin, Mnova).

Procedure:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.

Apply a baseline correction to the entire spectrum.

Integrate the signals corresponding to the C1 of the different tautomers of D-Erythrose.

The relative area of each integral corresponds to the molar ratio of that tautomer in the

mixture.

Reference the spectrum using the internal standard or an external reference.
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Experimental Workflow for D-Erythrose-1-13C NMR Analysis

Sample Preparation

NMR Data Acquisition

Data Processing

Weigh D-Erythrose-1-13C

Dissolve in D2O

Add Internal Standard (Optional)

Add Relaxation Agent (Optional)

Filter into NMR Tube

Set up 1D 13C Experiment
(Inverse-gated decoupling)

Set Quantitative Parameters
(d1, pulse angle, ns)

Acquire Data

Fourier Transform

Phase Correction

Baseline Correction

Integrate C1 Signals

Quantify Tautomer Ratios
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Tautomerization of D-Erythrose in Solution

Open-Chain (Aldehyde)

Hydrate α-Erythrofuranose β-Erythrofuranose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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